3-Indolinone
Overview
Description
Indolin-3-one is an indolinone.
Mechanism of Action
Target of Action
Indolin-3-one displays promising antitumor properties by inhibiting various kinase families . It has been found to inhibit the nitric oxide production related to inflammation, suppressing the production of TNF-α and IL-6 .
Mode of Action
The interaction between indolin-3-one and its targets likely occurs via NH-π interaction . The compound undergoes a domino sequence involving a kinetically favored intramolecular 1,2-aryl migration and a copper-catalyzed aerobic oxidation of an activated α-aminoalkyl site . This process is suggested to account for the reaction outcome .
Biochemical Pathways
Indolin-3-one derivatives have been found to inhibit various kinase families . These kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to changes in cell growth and proliferation. Moreover, indolin-3-one significantly inhibits lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways .
Result of Action
Indolin-3-one has been found to exhibit significant anti-inflammatory and antitumor activities . For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 . In terms of antitumor activity, indolin-3-one derivatives have demonstrated good cytotoxicity against various cancer cell lines .
Action Environment
The action of indolin-3-one can be influenced by various environmental factors. For instance, the solvent used can affect the photoisomerization of the compound . Additionally, the presence of strong acid additives may facilitate the formation of the iminium ion and foster the regeneration of the catalyst in the hydrolysis of the enamine intermediate after the addition step .
Biochemical Analysis
Biochemical Properties
3-Indolinone plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinase families, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can modulate signaling pathways that are critical for cell growth and proliferation. Additionally, this compound can bind to multiple receptors with high affinity, further highlighting its importance in biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating specific signaling cascades that lead to programmed cell death . Moreover, it can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and differentiation. The compound’s impact on cellular metabolism includes modulation of metabolic fluxes and changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with kinases results in the inhibition of their catalytic activity, which in turn affects downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, this compound may degrade into other active or inactive metabolites, which can alter its biological activity . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular processes, such as continuous inhibition of kinase activity and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as tumor growth inhibition and anti-inflammatory activity . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in biochemical reactions, affecting the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that the compound can be transported across cell membranes via active transport mechanisms, involving proteins such as P-glycoprotein . Once inside the cell, this compound can accumulate in certain organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects .
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it interacts with transcription factors to regulate gene expression . Alternatively, it can be found in the cytoplasm, where it modulates signaling pathways and metabolic processes .
Properties
IUPAC Name |
1,2-dihydroindol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-5-9-7-4-2-1-3-6(7)8/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRDJALZRPAZOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186294 | |
Record name | 3-Indolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3260-61-5 | |
Record name | 1,2-Dihydro-3H-indol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3260-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Indolinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003260615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Indolinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26337 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Indolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-INDOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ24HY3WPJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-indolinone?
A1: this compound has the molecular formula C8H7NO and a molecular weight of 133.15 g/mol.
Q2: Are there any spectroscopic data available that can help in identifying this compound?
A2: Yes, this compound and its derivatives can be characterized using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For instance, the 1H and 13C NMR spectral data for various this compound derivatives have been reported [, ], aiding in structural elucidation.
Q3: What are some common reactions that this compound derivatives can undergo?
A3: this compound derivatives are versatile building blocks in organic synthesis. They can undergo a variety of transformations, including:
- Electrophilic Fluorination: Chiral 2-fluoro-3-indolinone-2-carboxylates can be synthesized with high enantioselectivity using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent and a chiral copper(I)-bisoxazoline complex as the catalyst [].
- Aza-Friedel-Crafts Alkylation: this compound-2-carboxylates can undergo asymmetric aza-Friedel-Crafts alkylation with indoles in the presence of a BINOL phosphoric acid catalyst and DDQ as an oxidant, providing access to chiral indol-3-yl-3-indolinone-2-carboxylate derivatives [].
- Mannich-type Addition: Similar to the aza-Friedel-Crafts reaction, this compound-2-carboxylates can participate in Mannich-type additions with indoline-3-ones, yielding products with vicinal chiral quaternary centers [].
- Robinson Annulation: this compound-2-carboxylates can react with cyclohexenone in a diastereo- and enantioselective Michael addition followed by an intramolecular Aldol reaction using a chiral bifunctional thiourea catalyst. This process generates chiral bridged tricyclic hydrocarbazole derivatives with four contiguous stereocenters [].
- Nitrogen Insertion Reactions: Notably, this compound-2-carboxylates can undergo nitrogen insertion reactions with nitrosoarenes under transition metal-free conditions, leading to the formation of 2,3-disubstituted quinazolinone derivatives [].
Q4: Can you explain the mechanism of the nitrogen insertion reaction observed with this compound-2-carboxylates?
A4: While the exact mechanism of the nitrogen insertion reaction is still under investigation, it is proposed to involve a cascade of steps []. It is plausible that the reaction is initiated by a nucleophilic attack of the this compound-2-carboxylate onto the nitrogen of the nitrosoarene, followed by a series of rearrangements and elimination steps to furnish the final quinazolinone product.
Q5: Are there any known examples of base-catalyzed reactions involving this compound derivatives?
A5: Yes, research has shown that o-nitroisobutyrophenone can undergo base-catalyzed condensation reactions in the presence of strong bases like sodium amide or sodium acetylide in liquid ammonia []. These reactions can lead to the formation of various products, including 2,2-dimethyl-3-indolinone, highlighting the susceptibility of the this compound core to undergo structural modifications under basic conditions [].
Q6: How does the nitrogen configuration in 3-indolinones influence their reactivity?
A6: The nitrogen configuration in 3-indolinones plays a crucial role in their reactivity. X-ray diffraction studies on a series of 3-indolinones revealed that the nitrogen atom's planarity or pyramidality significantly impacts the molecule's overall geometry and, consequently, its reactivity []. For example, compounds with a planar nitrogen tend to exhibit different reactivity compared to those with a more pyramidal nitrogen. This difference in reactivity arises from the extent of conjugation between the nitrogen lone pair and the aromatic ring, which is influenced by the nitrogen configuration [].
Q7: Why are this compound derivatives of interest in drug discovery?
A7: 3-Indolinones, particularly 3,3-disubstituted oxindoles, are considered privileged scaffolds in medicinal chemistry [, ]. This means that the this compound core can be found in a variety of biologically active compounds with a wide range of pharmacological activities. Their structural versatility and ability to interact with various biological targets make them attractive starting points for drug design.
Q8: Are there any specific examples of how modifications to the this compound structure impact its biological activity?
A8: Absolutely. Numerous studies have explored the structure-activity relationship (SAR) of this compound derivatives. For instance, the development of allosteric inhibitors of tumor necrosis factor α (TNFα) highlights the impact of structural modifications on biological activity []. By incorporating specific substituents on the this compound core, researchers were able to enhance binding affinity to TNFα and achieve oral efficacy in a mouse model of inflammation [].
Q9: Have any this compound-based compounds shown promising activity against specific drug targets?
A9: Yes, this compound derivatives have demonstrated potential as inhibitors of various enzymes, including tyrosine kinases. Research on multitargeted indolinone tyrosine kinase inhibitors showed that they could effectively inhibit the activity of mutant forms of the KIT receptor tyrosine kinase, which is implicated in certain cancers []. These inhibitors induced cell cycle arrest or cell death in mast cell lines expressing different KIT mutations, suggesting their potential as anticancer agents [].
Q10: What are the challenges in developing this compound-based drugs, and how can they be addressed?
A10: Despite their promise, developing this compound-based drugs comes with challenges:
Q11: Apart from medicinal chemistry, are there any other applications of this compound derivatives?
A11: 3-Indolinones have shown potential applications beyond drug discovery:
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